Cas no 80557-12-6 (Grifolic acid)

Grifolic acid structure
Grifolic acid structure
Nom du produit:Grifolic acid
Numéro CAS:80557-12-6
Le MF:C23H32O4
Mégawatts:372.497787475586
MDL:MFCD20260370
CID:725275
PubChem ID:9976563

Grifolic acid Propriétés chimiques et physiques

Nom et identifiant

    • Grifolic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecat rien-1-yl]benzoic acid
    • [ "" ]
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid (ACI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, (E,E)- (ZCI)
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]- (9CI)
    • Ilicicolinic acid B
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoic acid
    • HY-N3977
    • CHEMBL513978
    • GTPL5588
    • CS-0024554
    • BDBM50537951
    • MS-26015
    • SCHEMBL20819669
    • Q27077856
    • AKOS024458235
    • Benzoic acid, 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-
    • 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid
    • 2,4-Dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)benzoicacid
    • SCHEMBL12180037
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic acid; Grifolic acid
    • 80557-12-6
    • 2,4-dihydroxy-6-methyl-3-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl)benzoic acid
    • 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]benzoic Acid; (E,E)-2,4-dihydroxy-6-methyl-3-(3,7,11-trimethyl-2,6,10-dodecatrienyl)benzoic Acid; 2,4-Dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]benzoic Acid; Ilicicolinic Acid B
    • DA-73872
    • G14074
    • MDL: MFCD20260370
    • Piscine à noyau: 1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
    • La clé Inchi: QPIZDZGIXDKCRC-JTCWOHKRSA-N
    • Sourire: C(C1C(O)=CC(C)=C(C(=O)O)C=1O)/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C

Propriétés calculées

  • Qualité précise: 372.23000
  • Masse isotopique unique: 372.23005950g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 27
  • Nombre de liaisons rotatives: 9
  • Complexité: 569
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 2
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 7.3
  • Surface topologique des pôles: 77.8Ų

Propriétés expérimentales

  • Couleur / forme: Powder
  • Le PSA: 77.76000
  • Le LogP: 6.06610

Grifolic acid PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
K31527-20mg
Grifolic acid
80557-12-6 98%
20mg
$2650 2024-05-24
TRC
G786500-1mg
Grifolic Acid
80557-12-6
1mg
$ 159.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4167-50 mg
Grifolic acid
80557-12-6
50mg
¥32188.00 2022-04-26
eNovation Chemicals LLC
K31527-10mg
Grifolic acid
80557-12-6 98%
10mg
$1565 2024-05-24
A2B Chem LLC
AH51684-1000mg
Grifolic acid
80557-12-6 98% by HPLC
1000mg
$37530.00 2024-04-19
A2B Chem LLC
AH51684-50mg
Grifolic acid
80557-12-6 98% by HPLC
50mg
$4231.00 2024-04-19
A2B Chem LLC
AH51684-500mg
Grifolic acid
80557-12-6 98% by HPLC
500mg
$23467.00 2024-04-19
eNovation Chemicals LLC
K31527-20mg
Grifolic acid
80557-12-6 98%
20mg
$2650 2025-02-25
TargetMol Chemicals
TN4167-1mg
Grifolic acid
80557-12-6
1mg
¥ 2660 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-490334-1mg
Grifolic Acid,
80557-12-6
1mg
¥2256.00 2023-09-05

Grifolic acid Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Chloroform ;  18.5 h, 50 °C; 50 °C → 22 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 22 °C
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
2.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
2.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
2.5 Solvents: Water ;  -78 °C → 22 °C
2.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
2.7 Solvents: Water
3.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
3.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Référence
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Synthetic Routes 3

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Référence
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Synthetic Routes 4

Conditions de réaction
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  overnight, 25 °C
1.2 25 °C; overnight, 5 °C
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 20 min, -78 °C; 2 h, -78 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
2.2 18 h, 25 °C
2.3 Solvents: Toluene ;  4 h, 55 °C
3.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
3.2 0 °C; 1 h, 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
3.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
3.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 25 °C
1.2 18 h, 25 °C
1.3 Solvents: Toluene ;  4 h, 55 °C
2.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
2.2 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
2.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
2.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Aromatic prenyltransferase
Référence
Combinatorial Biosynthesis of (+)-Daurichromenic Acid and Its Halogenated Analogue
Okada, Masahiro; et al, Organic Letters, 2017, 19(12), 3183-3186

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Pyridine ,  Magnesium chloride Solvents: Dichloromethane ;  15 min, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.5 Catalysts: Tris(2-furyl)phosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  1 h, rt
1.6 Reagents: Cesium acetate Solvents: Isopropanol ;  1.5 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ,  Water ;  0 °C; 3 d, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, 0 °C
Référence
Meroterpenoid total synthesis: Conversion of geraniol and farnesol into amorphastilbol, grifolin and grifolic acid by dioxinone-β-keto-acylation, palladium catalyzed decarboxylative allylic rearrangement and aromatization
Ma, Tsz-Kan; et al, Tetrahedron Letters, 2017, 58(28), 2765-2767

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Heptane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  25 min, -78 °C; 2 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Tosyl chloride Solvents: Tetrahydrofuran ;  6 min, -78 °C; 1 min, -78 °C; 25 min, -78 °C
1.4 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  9 min, -78 °C; 15 min, -78 °C
1.5 Solvents: Water ;  -78 °C → 22 °C
1.6 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, 22 °C
1.7 Solvents: Water
2.1 Solvents: Dimethylformamide ;  3.5 h, 140 °C; 140 °C → 22 °C
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  22 °C
Référence
Total Synthesis of Grifolin, Grifolic Acid, LL-Z1272α, LL-Z1272β, and Ilicicolinic Acid A
Grabovyi, Gennadii A.; et al, Organic Letters, 2016, 18(19), 5010-5013

Grifolic acid Raw materials

Grifolic acid Preparation Products

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